An In-depth Technical Guide to the Chemical Properties and Applications of Adenine-¹⁵N₅
An In-depth Technical Guide to the Chemical Properties and Applications of Adenine-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Adenine-¹⁵N₅, a stable isotope-labeled version of the fundamental nucleobase, adenine. This document details its physical and spectral characteristics, outlines its critical role in biochemical research, and provides exemplary experimental protocols for its application in metabolic pathway analysis and quantitative mass spectrometry.
Core Chemical and Physical Properties
Adenine-¹⁵N₅ is a non-radioactive, isotopically enriched compound where all five nitrogen atoms in the adenine molecule are replaced with the nitrogen-15 (¹⁵N) isotope. This enrichment provides a distinct mass shift, making it an invaluable tool for tracing and quantification in complex biological systems.
General Properties
| Property | Value | Source(s) |
| Systematic Name | 7H-purin-6-amine-¹⁵N₅ | N/A |
| Synonyms | 6-Aminopurine-¹⁵N₅, Vitamin B₄-¹⁵N₅ | [1] |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₅H₅¹⁵N₅ | [1] |
| Molecular Weight | ~140.11 g/mol | [2] |
| Unlabeled Molecular Weight | 135.13 g/mol | [3] |
| Melting Point | Decomposes at 360-365 °C (unlabeled) |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Sparingly Soluble (1-10 mg/mL for hydrochloride hydrate) | |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL for hydrochloride hydrate) |
Isotopic Purity
The isotopic purity of commercially available Adenine-¹⁵N₅ is typically high, ensuring minimal interference from the unlabeled isotopologue.
| Parameter | Specification | Source(s) |
| ¹⁵N Enrichment | ≥98 atom % |
Spectroscopic Data
The isotopic labeling of adenine with ¹⁵N significantly influences its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are the primary techniques for its detection and quantification.
¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy
The full ¹⁵N labeling of adenine allows for high-resolution ¹⁵N NMR spectroscopy, providing detailed insights into the electronic environment of each nitrogen atom. The chemical shifts are sensitive to tautomeric forms, protonation states, and intermolecular interactions.
| Nitrogen Atom | Chemical Shift (ppm) in DMSO | Source(s) |
| N1 | 235.8 | |
| N3 | 230.1 | |
| N7 | ~240-250 (minor tautomer) | |
| N9 | ~240-250 (major tautomer) | |
| N⁶ (amino) | 80.2 |
Note: Chemical shifts can vary depending on the solvent and the specific tautomeric form present.
Mass Spectrometry (MS)
In mass spectrometry, Adenine-¹⁵N₅ exhibits a predictable mass shift of +5 Da compared to its unlabeled counterpart. This mass difference is the basis for its use as an internal standard in quantitative analyses. The fragmentation pattern upon ionization is expected to be similar to that of unlabeled adenine, with the corresponding mass shifts in the fragment ions.
Expected Fragmentation of Adenine-¹⁵N₅:
The primary fragmentation pathway of adenine involves the sequential loss of HCN molecules. For Adenine-¹⁵N₅, this would result in the loss of H¹³C¹⁵N.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | 141.0 |
| [M-H¹⁵C¹⁵N+H]⁺ | Loss of one hydrocyanic acid-¹⁵N₂ molecule | 113.0 |
| [M-2(H¹⁵C¹⁵N)+H]⁺ | Loss of two hydrocyanic acid-¹⁵N₂ molecules | 85.0 |
Experimental Protocols and Applications
Adenine-¹⁵N₅ is a versatile tool in various research applications, primarily as a tracer for metabolic pathways and as an internal standard for precise quantification.
Metabolic Pathway Tracing: Purine Salvage Pathway
Adenine-¹⁵N₅ can be used to trace the flux of adenine through the purine salvage pathway. This is crucial for understanding nucleotide metabolism in different cell types and disease states.
Experimental Workflow: Tracing Purine Salvage in Cell Culture
Internal Standard for Quantitative Mass Spectrometry
The most common application of Adenine-¹⁵N₅ is as an internal standard (IS) for the accurate quantification of unlabeled adenine or its derivatives (e.g., adenosine) in biological samples by LC-MS/MS. The IS is added at a known concentration to samples and calibration standards to correct for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Adenosine in Plasma using Adenosine-¹⁵N₅ as an Internal Standard
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Preparation of Standards and Samples:
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Prepare a stock solution of unlabeled adenosine and Adenosine-¹⁵N₅ (as the internal standard) in a suitable solvent.
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Create a series of calibration standards by spiking known concentrations of unlabeled adenosine into a blank plasma matrix.
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Add a fixed concentration of the Adenosine-¹⁵N₅ internal standard to all calibration standards, quality control samples, and unknown plasma samples.
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Sample Preparation (Protein Precipitation):
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To 50 µL of plasma (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the Adenosine-¹⁵N₅ internal standard.
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Vortex thoroughly to precipitate proteins.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Inject the reconstituted samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
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Develop a chromatographic method to separate adenosine from other plasma components.
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Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled adenosine and the Adenosine-¹⁵N₅ internal standard in Multiple Reaction Monitoring (MRM) mode.
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Data Analysis:
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Calculate the peak area ratio of the analyte (unlabeled adenosine) to the internal standard (Adenosine-¹⁵N₅) for each sample.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Signaling and Metabolic Pathways
Adenine is a cornerstone of cellular metabolism and signaling. Adenine-¹⁵N₅ allows researchers to dynamically trace its incorporation into various critical biomolecules.
Purine Salvage Pathway
The purine salvage pathway recycles purine bases from the degradation of nucleic acids and nucleotides. Adenine-¹⁵N₅ is a direct substrate for adenine phosphoribosyltransferase (APRT), which converts it into adenosine monophosphate (AMP)-¹⁵N₅. This labeled AMP can then be interconverted into other purine nucleotides, such as inosine monophosphate (IMP) and guanosine monophosphate (GMP), allowing for the tracing of the entire downstream pathway.
